methyl 4-(2-methoxy-2-oxoethyl)-2-{[(1-methyl-1H-indol-5-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate
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Overview
Description
Methyl 4-(2-methoxy-2-oxoethyl)-2-{[(1-methyl-1H-indol-5-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate is a complex organic compound with a diverse range of applications. Let’s explore its synthesis, chemical properties, and scientific significance.
Preparation Methods
Synthetic Routes:
The synthesis of this compound involves several steps. One common approach is the reaction of 2-(2-methoxy-2-oxoethyl)thiazole-4-carboxylic acid with 1-methyl-1H-indole-5-carbonyl chloride. The reaction proceeds through amide bond formation, resulting in the desired product.
Reaction Conditions:
Reagents: 2-(2-methoxy-2-oxoethyl)thiazole-4-carboxylic acid, 1-methyl-1H-indole-5-carbonyl chloride
Solvent: Organic solvents (e.g., dichloromethane, tetrahydrofuran)
Temperature: Typically at room temperature or slightly elevated
Catalyst: Base (e.g., triethylamine)
Industrial Production:
Industrial-scale production may involve modifications to improve yield and efficiency. Continuous flow processes and automation are commonly employed.
Chemical Reactions Analysis
Reactivity:
Oxidation: The thiazole ring can undergo oxidation reactions.
Substitution: Nucleophilic substitution reactions occur at the carbonyl and thiazole positions.
Reduction: Reduction of the carbonyl group is feasible.
Common Reagents:
Thionyl chloride: Converts carboxylic acids to acyl chlorides.
Ammonia or amines: Used for amide bond formation.
Hydride reagents (e.g., lithium aluminum hydride): Reduce carbonyl groups.
Major Products:
The primary product is the titled compound, methyl 4-(2-methoxy-2-oxoethyl)-2-{[(1-methyl-1H-indol-5-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate.
Scientific Research Applications
This compound finds applications in various fields:
Medicine: Potential as an anticancer agent due to its indole moiety and thiazole ring.
Chemical Biology: Used as a probe to study biological processes.
Industry: May serve as a building block for drug development.
Mechanism of Action
The exact mechanism remains an active area of research. It likely involves interactions with cellular targets, affecting signaling pathways or enzymatic processes.
Comparison with Similar Compounds
While there are related compounds, the unique combination of the indole, thiazole, and ester functionalities distinguishes methyl 4-(2-methoxy-2-oxoethyl)-2-{[(1-methyl-1H-indol-5-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate.
Similar Compounds
- Thiazole-based esters
- Indole derivatives
Properties
Molecular Formula |
C18H17N3O5S |
---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
methyl 4-(2-methoxy-2-oxoethyl)-2-[(1-methylindole-5-carbonyl)amino]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C18H17N3O5S/c1-21-7-6-10-8-11(4-5-13(10)21)16(23)20-18-19-12(9-14(22)25-2)15(27-18)17(24)26-3/h4-8H,9H2,1-3H3,(H,19,20,23) |
InChI Key |
GWJJMJOHXAEORA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(=O)NC3=NC(=C(S3)C(=O)OC)CC(=O)OC |
Origin of Product |
United States |
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